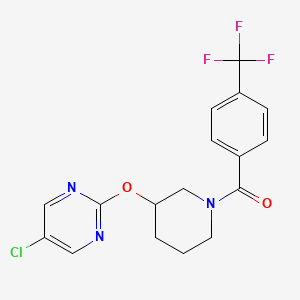

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3N3O2/c18-13-8-22-16(23-9-13)26-14-2-1-7-24(10-14)15(25)11-3-5-12(6-4-11)17(19,20)21/h3-6,8-9,14H,1-2,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZTVNFDRWULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has been shown to interact with G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. The nature of these interactions involves the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion.

Cellular Effects

In terms of cellular effects, this compound influences cell function by stimulating insulin release and promoting GLP-1 secretion. This impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to the regulation of glucose levels in the body.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with GPR119. This interaction leads to the activation of the receptor, which in turn stimulates the release of insulin and GLP-1. This results in changes in gene expression and enzyme activity, contributing to the regulation of glucose levels.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in both acute and chronic in vivo rodent models of diabetes. The compound showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The compound was efficacious in both acute and chronic in vivo rodent models of diabetes, showing a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels.

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to glucose regulation. The compound interacts with GPR119, influencing the release of insulin and GLP-1, which are key components of glucose metabolism.

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways. Its unique structural features suggest interactions with key molecular targets, making it a candidate for drug development.

Structural Characteristics

This compound is characterized by:

- A piperidine ring , which is known for its biological activity.

- A pyrimidine moiety , which is often associated with nucleic acid interactions.

- A trifluoromethylphenyl group , enhancing lipophilicity and potentially influencing pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanism of action includes:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as the Epidermal Growth Factor Receptor (EGFR).

- Modulation of Signal Transduction : By affecting key signaling pathways, it may influence tumor growth and metastasis.

Case Studies and Research Findings

- Antitumor Activity : Research indicates that similar compounds have demonstrated significant antitumor effects. For instance, a study on pyrimidine derivatives showed promising results against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The IC50 values for effective compounds were reported as low as 0.35 μM, indicating strong inhibitory potential against tumor growth .

- Inhibition of EGFR : The compound's structural similarity to known EGFR inhibitors suggests it could function similarly. Inhibitors targeting EGFR have been shown to impede tumor cell proliferation and induce apoptosis, making this compound a potential candidate for further development in cancer therapies .

- Gene Expression Modulation : Preliminary studies using transcription factor activity profiling suggest that compounds with similar structures can modulate gene expression, potentially leading to therapeutic effects in various diseases .

Comparative Analysis

Q & A

Q. What is the optimal synthetic route for (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone, and what parameters require rigorous optimization?

Methodological Answer: The synthesis involves a multi-step sequence:

Nucleophilic substitution : React 5-chloro-2-hydroxypyrimidine with a piperidinyl derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidinyl-oxypiperidine intermediate .

Coupling reaction : Use a carbonyl coupling agent (e.g., EDCI/HOBt) to conjugate the piperidine intermediate with 4-(trifluoromethyl)benzoyl chloride .

Key parameters to optimize :

- Solvent choice (polar aprotic solvents like DMF or acetonitrile improve reaction efficiency).

- Temperature control (40–60°C for substitution; room temperature for coupling).

- Catalyst selection (e.g., DMAP for acyl transfer reactions).

Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity (>95%) and structural fidelity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of characteristic signals, such as the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and pyrimidine protons (δ ~8.5–9.0 ppm in ¹H NMR) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 426.1) and isotopic patterns consistent with chlorine and fluorine .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., piperidine ring conformation) if crystallization is feasible .

Q. What preliminary assays are recommended to screen for biological activity?

Methodological Answer: Prioritize target-specific in vitro assays:

- Kinase inhibition : Test against panels of serine/threonine or tyrosine kinases (e.g., EGFR, PI3K) due to the pyrimidine scaffold’s kinase-targeting potential .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility screening : Employ shake-flask methods in PBS (pH 7.4) and DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer: Step 1 : Synthesize analogs with modifications to:

- The pyrimidine ring (e.g., replace Cl with Br or CF₃).

- The piperidine linker (e.g., introduce methyl or ethyl substituents).

- The trifluoromethylphenyl group (e.g., substitute with cyano or nitro groups) .

Step 2 : Evaluate analogs using: - Molecular docking : Map interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina).

- Selectivity profiling : Compare inhibition across kinase families (e.g., kinome-wide profiling) .

Step 3 : Correlate substituent effects with activity using multivariate regression models .

Q. What strategies resolve contradictions in solubility data reported across studies?

Methodological Answer: Address discrepancies via:

Standardized protocols : Use consistent solvent systems (e.g., PBS vs. cell culture media) and temperature (25°C vs. 37°C) .

Advanced analytics :

- Dynamic light scattering (DLS) : Detect aggregation states affecting solubility .

- Co-solvent methods : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

Computational prediction : Apply logP/logS calculators (e.g., ALOGPS) to cross-validate experimental data .

Q. How can environmental fate studies be designed to assess ecological risks?

Methodological Answer: Adopt a tiered approach:

Physicochemical profiling : Measure logKow (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9) .

Biotic/abiotic degradation :

- Use OECD 301B (ready biodegradability) and 307 (soil degradation) protocols.

- Monitor metabolites via LC-HRMS .

Ecotoxicity screening :

- Algae (OECD 201) : Assess growth inhibition.

- Daphnia (OECD 202) : Evaluate acute immobilization .

Q. What computational tools predict metabolic stability and toxicity liabilities?

Methodological Answer: Leverage in silico platforms:

- Metabolism : Use Schrödinger’s ADMET Predictor or CYP450 isoform docking (e.g., CYP3A4) .

- Toxicity :

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

Methodological Answer:

Contextualize experimental conditions :

- Compare cell line origins (e.g., adherent vs. suspension cultures).

- Normalize data to proliferation rates (doubling time) .

Mechanistic follow-up :

- Perform transcriptomics (RNA-seq) to identify pathway-specific responses.

- Validate apoptosis via caspase-3/7 activation assays .

Cross-study meta-analysis : Aggregate data using platforms like ChEMBL to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.